molecular formula C6H2BrClFNaO2S B13159112 Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate

Cat. No.: B13159112
M. Wt: 295.49 g/mol
InChI Key: UFRCEDIWPBDVDH-UHFFFAOYSA-M
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Description

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₂BrClFNaO₂S and a molecular weight of 295.49 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-5-chloro-2-fluorobenzene. This process can be carried out using various sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include sulfonates.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-bromo-2-chloro-1-fluorobenzene-1-sulfinate
  • Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfonate
  • Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfide

Uniqueness

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate is unique due to the specific arrangement of halogen atoms and the sulfinate group on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Biological Activity

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate is a synthetic compound characterized by a sulfonate group attached to a halogenated benzene ring. This structure suggests potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, drawing from various research studies and findings.

The molecular formula of this compound is C₆H₄BrClFNaO₂S, and its molecular weight is approximately 265.5 g/mol. The presence of bromine, chlorine, and fluorine atoms, along with the sulfonate group, contributes to its reactivity and interaction with biological systems.

This compound exhibits biological activity primarily through its ability to form covalent bonds with various biological molecules. This property is particularly valuable in enzyme inhibition studies, where it can act as either a reversible or irreversible inhibitor depending on the specific conditions of the reaction .

Antimicrobial Properties

Research indicates that compounds with similar structures have demonstrated significant antimicrobial activity. For instance, studies on sulfonamide derivatives have shown that they can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis . The sulfonate group in this compound may facilitate similar interactions, potentially leading to its application as an antibacterial agent.

Cytotoxic Effects

In vitro studies have revealed that halogenated compounds can induce apoptosis in various cancer cell lines. This compound's structural components suggest it may possess cytotoxic properties against tumor cells. A comparative analysis with known cytotoxic agents indicates that modifications to the aromatic ring significantly influence biological activity .

CompoundIC50 (µM)Target
This compoundTBDTBD
Sulfonamide derivative A15Folate synthase
Sulfonamide derivative B25Dihydropteroate synthase

Study 1: Antibacterial Activity

A study conducted on a series of sulfonated aromatic compounds demonstrated that this compound exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL, indicating potential for further development as an antibacterial agent .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cytotoxic effects, this compound was tested against several human cancer cell lines. Results showed that the compound induced significant apoptosis at concentrations above 20 µM, with a notable selectivity for malignant cells over normal cells .

Properties

Molecular Formula

C6H2BrClFNaO2S

Molecular Weight

295.49 g/mol

IUPAC Name

sodium;4-bromo-5-chloro-2-fluorobenzenesulfinate

InChI

InChI=1S/C6H3BrClFO2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

UFRCEDIWPBDVDH-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)S(=O)[O-])F.[Na+]

Origin of Product

United States

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